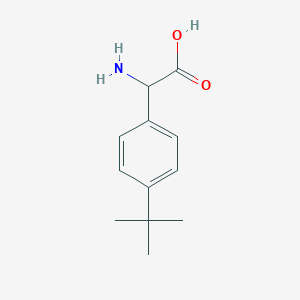

Amino(4-tert-butylphenyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

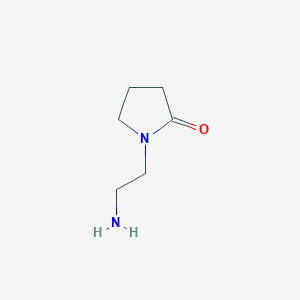

“Amino(4-tert-butylphenyl)acetic acid” is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of t-butyl esters of Nα-protected amino acids, which could be related to the synthesis of “Amino(4-tert-butylphenyl)acetic acid”, has been described in a study . The process involves the use of protected amino acids and t-butanol, with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .

Molecular Structure Analysis

The molecular structure of “Amino(4-tert-butylphenyl)acetic acid” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

The predicted boiling point of “Amino(4-tert-butylphenyl)acetic acid” is 333.0±30.0 °C, and its predicted density is 1.102±0.06 g/cm3 . The compound also has a predicted pKa value of 2.05±0.10 .

科学的研究の応用

Application in Bioorganic Chemistry

Specific Scientific Field

Summary of the Application

Amino(4-tert-butylphenyl)acetic acid, as a type of Nα-protected amino acid, is used in the preparation of t-butyl esters . These esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Methods of Application or Experimental Procedures

The preparation of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Results or Outcomes

The method developed is suitable for the preparation of t-butyl esters of Nα-protected amino acids from tert-butanol . It provides good yields and tolerates a variety of amino acid side chains and substituents .

Application in Synthesis of Biologically Active Derivatives

Specific Scientific Field

Summary of the Application

Amino(4-tert-butylphenyl)acetic acid is used in the synthesis of new potential biologically active derivatives . These derivatives have a sterically hindered pyrocatechol moiety linked through a 2-thioacetyl covalent bridge to a number of secondary amines, pharmacophore γ-aminobutyric acid, and 2-amino-4-dimethylamino-1,3,5-triazine .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application were not detailed in the source .

Results or Outcomes

The synthesized compounds are potential biologically active derivatives .

Application in Asymmetric Synthesis

Summary of the Application

The tert-butanesulfinyl group, which is structurally similar to the tert-butyl group in Amino(4-tert-butylphenyl)acetic acid, is known to activate imines for the addition of many different classes of nucleophiles . It serves as a powerful chiral directing group, and after nucleophilic addition, it is readily cleaved by treatment with acid .

Results or Outcomes

The tert-butanesulfinyl group serves as a powerful chiral directing group in asymmetric synthesis .

Application in Liquid Chromatography-Electrospray Ionisation Mass Spectrometry (LC-ESI-MS)

Specific Scientific Field

Summary of the Application

4-tert-Butylbenzoic acid, which has a similar tert-butyl group to Amino(4-tert-butylphenyl)acetic acid, was determined in water samples by means of liquid chromatography-electrospray ionisation mass spectrometry (LC-ESI-MS) .

Results or Outcomes

4-tert-Butylbenzoic acid was successfully determined in water samples using LC-ESI-MS .

Application in Peptide Chemical Synthesis

Results or Outcomes

The method developed is suitable for the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .

特性

IUPAC Name |

2-amino-2-(4-tert-butylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h4-7,10H,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRNMXQOQUQCSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino(4-tert-butylphenyl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)

![5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112380.png)

![1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-](/img/structure/B112381.png)